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Compound of Interest

Compound Name: Sulforhodamine 101 DHPE

Cat. No.: B1222677 Get Quote

Technical Support Center: Sulforhodamine 101
DHPE
Welcome to the technical support center for Sulforhodamine 101 DHPE (also known as Texas

Red® DHPE). This resource is designed to assist researchers, scientists, and drug

development professionals in optimizing their experiments and troubleshooting common issues

related to the impact of the lipid environment on the fluorescence of this probe.

Frequently Asked Questions (FAQs)
Q1: What is Sulforhodamine 101 DHPE and what are its primary applications?

Sulforhodamine 101 DHPE is a fluorescent phospholipid probe created by conjugating the red

fluorescent dye Sulforhodamine 101 to the headgroup of a 1,2-dihexadecanoyl-sn-glycero-3-

phosphoethanolamine (DHPE) lipid.[1][2][3] It readily integrates into phospholipid bilayers and

is commonly used in studies of membrane structure and dynamics.[2] Its primary applications

include serving as a resonance energy transfer (RET) acceptor in membrane fusion assays,

often paired with a donor probe like NBD-PE.[2] It is also utilized for imaging supported lipid

bilayers and detecting protein-ligand binding events at the membrane surface.[1]

Q2: What are the spectral properties of Sulforhodamine 101 DHPE?
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The excitation and emission maxima of Sulforhodamine 101 DHPE can vary slightly

depending on the solvent. In methanol, the approximate excitation/emission maxima are

583/615 nm.[4] In other environments, it is reported to be around 586/605 nm.[5]

Q3: How does the lipid environment affect the fluorescence of Sulforhodamine 101 DHPE?

The fluorescence of Sulforhodamine 101 DHPE is sensitive to its local environment within the

lipid bilayer. Factors such as the concentration of the probe, the lipid phase (e.g., liquid-

disordered vs. liquid-ordered), and the presence of other molecules like cholesterol can

influence its fluorescence intensity and lifetime.[1][3] At high concentrations, self-quenching can

occur, leading to a decrease in fluorescence intensity and a shorter fluorescence lifetime.[1][2]

Q4: What is fluorescence self-quenching and how does it relate to Sulforhodamine 101
DHPE?

Fluorescence self-quenching, or concentration quenching, is a phenomenon where the

fluorescence intensity of a fluorophore decreases at high concentrations.[1][2] This can occur

through various mechanisms, including the formation of non-fluorescent dimers. For

rhodamine-lipid conjugates, self-quenching is a significant consideration and appears to be

primarily due to energy transfer to these non-fluorescent dimers.

Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
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Possible Cause Troubleshooting Step

Incorrect Filter Set

Ensure that the excitation and emission filters

on your fluorescence microscope or plate reader

are appropriate for the spectral properties of

Sulforhodamine 101 DHPE (Ex/Em: ~586/605

nm).

Probe Degradation

Protect the probe from light and store it at

-20°C. Prepare fresh stock solutions and avoid

repeated freeze-thaw cycles.

Low Probe Concentration

The probe concentration may be too low for

detection. Prepare a fresh dilution from your

stock solution.

Inefficient Incorporation into Vesicles

The probe may not be efficiently incorporated

into your liposomes or cell membranes. Review

your liposome preparation protocol. Sonication

can aid in the dispersion of the probe in the lipid

mixture.[4]

Problem 2: Unexpected Decrease in Fluorescence
Intensity (Quenching)
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Possible Cause Troubleshooting Step

Self-Quenching at High Concentrations

This is a common issue with rhodamine-based

lipid probes. Reduce the molar percentage of

Sulforhodamine 101 DHPE in your lipid mixture.

Studies on the related probe Texas Red-DHPE

show significant self-quenching at

concentrations as low as 0.3% to 0.8%

(mol/mol).[2]

Presence of Quenchers in the Buffer

Certain ions or molecules in your experimental

buffer can quench fluorescence. Prepare fresh,

high-purity buffers and consider testing for

potential quenching effects of individual

components.

Photobleaching

Reduce the intensity and duration of the

excitation light. Use an anti-fade mounting

medium if applicable for fixed samples.

Problem 3: Inconsistent or Irreproducible Results
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Possible Cause Troubleshooting Step

Variability in Liposome Preparation

Ensure consistent liposome size and lamellarity

by using a standardized extrusion or sonication

protocol. Inconsistent vesicle characteristics can

affect probe distribution and fluorescence.

Inhomogeneous Probe Distribution

The probe may not be uniformly distributed

within the lipid bilayer, potentially forming

clusters that lead to self-quenching. Ensure

thorough mixing of the probe with the other

lipids before forming vesicles.

Lipid Phase Effects

The fluorescence properties of membrane

probes can be sensitive to the lipid phase (e.g.,

gel vs. liquid-crystalline). Ensure your

experiments are conducted at a consistent

temperature and with well-defined lipid

compositions to maintain a consistent

membrane phase.

Quantitative Data
Table 1: Concentration-Dependent Self-Quenching of Texas Red-DHPE in Supported Lipid

Bilayers

Initial TR-DHPE
Concentration
(mol/mol)

Maximum Local
Concentration
during
Electrophoresis
(mol/mol)

Reduction in
Fluorescence
Lifetime

Quenching of
Fluorescence
Intensity

0.3% - 0.8% 2% - 7%
Down to 30% of

original

Down to 10% of

original

Data adapted from a study on Texas Red-DHPE, which is structurally analogous to

Sulforhodamine 101 DHPE. The study used electrophoresis to create a concentration

gradient.[2]
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Table 2: Physicochemical Properties of Sulforhodamine 101 DHPE

Property Value

Alternate Names Texas Red® DHPE; TR-DHPE

Molecular Weight ~1381.84 g/mol

Excitation Maximum (in MeOH) ~583 nm[4]

Emission Maximum (in MeOH) ~615 nm[4]

Solubility Chloroform, DMSO, DMF

Experimental Protocols
Protocol 1: Incorporation of Sulforhodamine 101 DHPE
into Liposomes
Objective: To prepare unilamellar liposomes containing a specific molar percentage of

Sulforhodamine 101 DHPE.

Materials:

Primary lipid (e.g., POPC, DPPC) in chloroform

Sulforhodamine 101 DHPE in chloroform

Chloroform

Hydration buffer (e.g., PBS, HEPES buffer)

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Glass vials

Procedure:
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Lipid Mixture Preparation: In a clean glass vial, combine the desired amounts of the primary

lipid and Sulforhodamine 101 DHPE from their respective chloroform stock solutions. The

final concentration of the fluorescent probe should typically be between 0.1 and 1 mol%.

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to form

a thin lipid film on the bottom and sides of the vial. To ensure complete removal of the

solvent, place the vial under a high vacuum for at least 2 hours.

Hydration: Add the desired volume of hydration buffer to the vial containing the dry lipid film.

The buffer should be pre-warmed to a temperature above the phase transition temperature

of the primary lipid.

Vesicle Formation: Vortex the vial vigorously for several minutes to disperse the lipid film and

form multilamellar vesicles (MLVs).

Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension

through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-

extruder. This should be done at a temperature above the lipid's phase transition

temperature. Repeat the extrusion process 10-20 times to ensure a homogenous population

of LUVs.

Storage: Store the prepared liposomes at 4°C and protect them from light. For long-term

storage, consider flushing the container with nitrogen or argon to prevent lipid oxidation.

Diagrams

Liposome Preparation Experiment Data Acquisition & Analysis

1. Prepare Lipid Mixture
(Primary Lipid + SR101 DHPE)

2. Evaporate Solvent
(Thin Lipid Film)

3. Hydrate with Buffer
(Forms MLVs)

4. Extrude through Membrane
(Forms LUVs)

Introduce Labeled Liposomes
to Experimental System

Fluorescence Measurement
(Microscopy, Spectroscopy)

Analyze Data
(Intensity, Lifetime, FRET)

Click to download full resolution via product page

Caption: Workflow for preparing and using Sulforhodamine 101 DHPE-labeled liposomes.
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Low Fluorescence Signal?
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Is Probe Concentration Adequate?

Yes
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Is Self-Quenching Occurring?

Yes

Reduce SR101 DHPE mol%

Yes

Is Probe Degraded?

No

No, Investigate Other Causes

Prepare Fresh Probe Solution

Yes

Click to download full resolution via product page

Caption: A simplified logic diagram for troubleshooting low fluorescence signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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